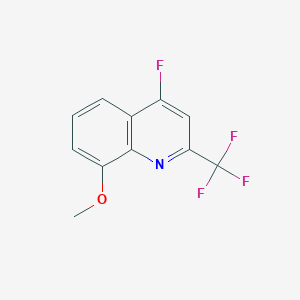

4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline

Übersicht

Beschreibung

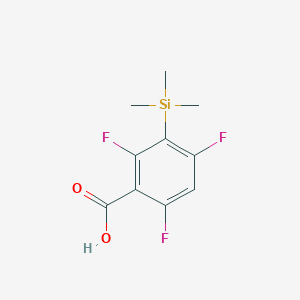

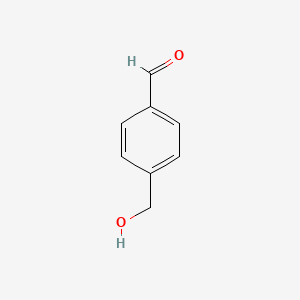

4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H7F4NO . It has a molecular weight of 245.17 . This compound is used for proteomics research .

Synthesis Analysis

The synthesis of fluorinated quinolines, such as 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The molecular structure of 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline is based on the quinoline ring system, which is widespread in nature . The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs .Chemical Reactions Analysis

The chemistry of fluorinated quinolines involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical And Chemical Properties Analysis

4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline has a molecular weight of 245.17 . The molecular formula is C11H7F4NO . Further physical and chemical properties are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline, focusing on six unique fields:

Antibacterial Agents

4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline has shown significant potential as an antibacterial agent. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity, making it effective against a broad spectrum of bacterial pathogens. This compound can disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes, leading to its application in developing new antibacterial drugs .

Antimalarial Drugs

Quinoline derivatives, including 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline, have been extensively studied for their antimalarial properties. These compounds can interfere with the parasite’s heme detoxification process, which is crucial for its survival. This makes them valuable in the treatment and prevention of malaria, especially in regions where resistance to traditional antimalarial drugs is prevalent .

Antineoplastic Agents

Research has indicated that 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline exhibits antineoplastic (anti-cancer) properties. It can inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. This compound is being explored for its potential use in chemotherapy, particularly for cancers that are resistant to conventional treatments .

Enzyme Inhibitors

This quinoline derivative is also being investigated as an enzyme inhibitor. It can bind to specific enzymes and inhibit their activity, which is crucial in various biochemical pathways. This property is particularly useful in the development of drugs for diseases where enzyme dysregulation is a factor, such as certain metabolic disorders and cancers .

Agricultural Chemicals

In agriculture, 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline is used as a component in pesticides and herbicides. Its ability to disrupt the biological processes of pests and weeds makes it an effective tool for protecting crops and enhancing agricultural productivity. The compound’s stability and potency contribute to its effectiveness in this field .

Material Science

The unique chemical properties of 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline make it valuable in material science. It is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors. These materials have applications in electronic devices, such as displays and sensors, due to their excellent electrical and optical properties .

Wirkmechanismus

Target of Action

Fluorinated quinolines often target various enzymes, inhibiting their function . They have been used in the development of synthetic antimalarial drugs and antineoplastic drugs .

Mode of Action

The interaction of fluorinated quinolines with their targets often involves the inhibition of enzyme activity, which can lead to antibacterial, antineoplastic, and antiviral activities .

Biochemical Pathways

The exact biochemical pathways affected by fluorinated quinolines can vary depending on the specific compound and its targets. They often involve pathways related to the function of the enzymes they inhibit .

Result of Action

The molecular and cellular effects of fluorinated quinolines’ action can include the inhibition of certain enzymes, leading to antibacterial, antineoplastic, and antiviral effects .

Eigenschaften

IUPAC Name |

4-fluoro-8-methoxy-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F4NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFABMOFKWHRIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042156.png)

![2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one](/img/structure/B3042164.png)

![1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B3042170.png)